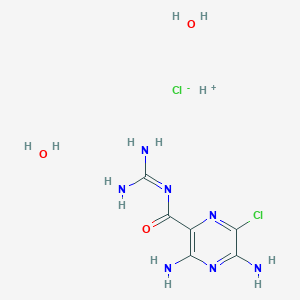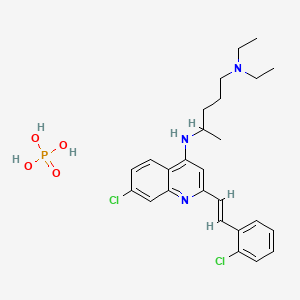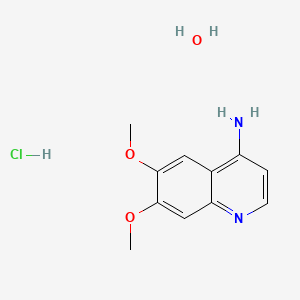
3,5-吡啶二甲酸,1,4-二氢-4-(3-((((3-(4-(3-甲氧基苯基)-1-哌啶基)丙基)氨基)羰基)氨基)苯基)-2,6-二甲基-,3,5-二甲基酯
描述
BMS-193885 is a potent, competitive neuropeptide (NPY) Y1 antagonist (Ki = 3.3 nM, IC50 = 5.9 nM) that displays > 47, > 100, > 160, > 160 and > 160-fold selectivity over σ1, α1, Y2, Y4 and Y5 receptors respectively. It reduces food intake and body weight via central Y1 inhibition and is brain penetrant.
科学研究应用
Neuropeptide Y1 Receptor Antagonist
BMS-193885 is a potent, competitive neuropeptide (NPY) Y1 antagonist . It has a high selectivity over σ1, α1, Y2, Y4, and Y5 receptors . This makes it a valuable tool in studying the role of NPY Y1 receptors in various physiological processes.
Obesity Research
BMS-193885 has been used as a pre-clinical proof of concept tool for showing efficacy of Y1 antagonism in treating obesity . By inhibiting the Y1 receptor, it can potentially reduce food intake and body weight .
Neuroscience Research
Neuropeptide Y (NPY) has been implicated in a wide variety of physiological processes, including learning, memory, and emotion . As a potent and selective NPY Y1-R antagonist, BMS-193885 can be used to study these processes.
Cardiovascular Research
NPY is also involved in cardiovascular homeostasis . BMS-193885, by antagonizing the Y1 receptor, can help in understanding the role of NPY in maintaining cardiovascular balance.
Hormone Secretion Studies
NPY plays a role in hormone secretion . BMS-193885 can be used to study the impact of NPY Y1 receptor antagonism on various hormone secretion processes.
Circadian Rhythm Research
NPY is involved in regulating circadian rhythms . BMS-193885 can be used to investigate the role of NPY Y1 receptors in maintaining our biological clock.
Radiosynthesis and PET Tracer Development
BMS-193885 and its desmethyl analog have been developed as potential positron emission tomography (PET) tracers . This can help in visualizing the distribution and activity of NPY Y1 receptors in vivo.
Drug Absorption Studies
Although BMS-193885 is active in vivo, it is not orally bioavailable due to poor intestinal absorption . This characteristic makes it a useful compound in studying drug absorption and bioavailability.
作用机制
Target of Action
BMS-193885, also known as UNII-819SRG2Y6N or 3,5-Pyridinedicarboxylic acid, is a potent, selective, competitive, and brain-penetrant antagonist of the neuropeptide Y1 receptor . The neuropeptide Y1 receptor is involved in a wide variety of physiological processes, including feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .
Mode of Action
BMS-193885 competitively acts on the neuropeptide Y binding site, with a Ki value of 3.3 nM for the neuropeptide Y1 receptor . This means that it binds to the same site as the neuropeptide Y, preventing the neuropeptide Y from exerting its effects.
Biochemical Pathways
Neuropeptide Y1 receptor is known to be involved in the regulation of food intake and body weight .
Pharmacokinetics
BMS-193885 has good systemic bioavailability and brain penetration .
Result of Action
The primary result of BMS-193885’s action is the reduction of food intake and body weight through central Y1 inhibition . This makes it a potential therapeutic agent for conditions related to overeating and obesity.
Action Environment
The action of BMS-193885 can be influenced by various environmental factors. For instance, the presence of P-glycoprotein and breast cancer resistance protein inhibitors can significantly increase the levels of BMS-193885 in the brain . .
属性
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSXJSJXZFODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018102 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
CAS RN |
186185-03-5 | |
| Record name | BMS-193885 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186185035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-193885 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-193885 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/819SRG2Y6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BMS-193885 interact with its target and what are the downstream effects?
A: BMS-193885 is a potent and selective antagonist of the neuropeptide Y1 receptor (NPY1R). [, ] It binds to the receptor and prevents the endogenous ligand, neuropeptide Y (NPY), from binding and activating the receptor. [, ] This antagonism of NPY1R signaling has been shown to reduce food intake and body weight in animal models of obesity. [, ] Further research suggests that BMS-193885's effects on feeding behavior are not linked to changes in anxiety, depression, or social interaction. [] The crystal structure of the human NPY1R bound to BMS-193885 has been solved, providing insights into the molecular interactions responsible for its high affinity and selectivity. []
Q2: What is known about the structure-activity relationship (SAR) of BMS-193885?
A: While specific SAR studies for BMS-193885 are not detailed in the provided abstracts, research highlights the importance of structural features for binding to NPY1R. [, ] The crystal structure analysis reveals key interactions between BMS-193885 and the receptor's binding pocket, including hydrogen bonding and hydrophobic interactions. [, ] These findings suggest that modifications to these specific structural elements could alter the compound's affinity, potency, and selectivity for NPY1R.
Q3: What in vivo studies have been conducted on BMS-193885?
A: BMS-193885 has been evaluated in various in vivo models. Rodent studies demonstrate its effectiveness in reducing food intake and body weight after both acute and chronic administration. [, , ] Furthermore, behavioral tests in rats indicate that BMS-193885 does not influence anxiety levels, depressive-like behavior, or ethanol preference. [] This suggests a targeted effect on feeding behavior without significantly impacting other emotional or motivational responses.
Q4: Are there any known radiolabeled forms of BMS-193885, and what are they used for?
A: Yes, researchers have successfully synthesized ¹¹C-labeled BMS-193885 and its desmethyl analog for use as Positron Emission Tomography (PET) tracers. [] These radiolabeled forms enable the in vivo visualization and quantification of NPY1R binding in the brain. This is a valuable tool for studying NPY1R distribution, occupancy, and potential alterations in various physiological and pathological conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















